

The Impact of CCI-006 on MLL-rearranged Leukemia: A Technical Overview

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Compound of Interest

Compound Name: CCI-006

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Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1] The fusion proteins generated by chromosomal translocations involving the MLL gene drive aberrant gene expression, leading to uncontrolled proliferation of hematopoietic progenitors. Recent research has identified a novel small molecule, **CCI-006**, which demonstrates selective cytotoxicity against a subset of MLL-r leukemia cells. This technical guide provides an in-depth analysis of the mechanism of action of **CCI-006**, its effects on cellular pathways, and its potential as a therapeutic agent. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the study of **CCI-006**.

Introduction to MLL-rearranged Leukemia and the Therapeutic Target

MLL-rearranged leukemias are characterized by chromosomal translocations involving the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23. These rearrangements result in the fusion of the N-terminal portion of the MLL protein with one of over 80 different partner proteins. The resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by dysregulating the expression of critical target genes, including the

HOXA gene cluster and MEIS1, which are essential for hematopoietic stem and progenitor cell function.

Despite advances in chemotherapy, the prognosis for patients with MLL-r leukemia remains poor, highlighting the urgent need for novel, targeted therapies. One promising therapeutic strategy is to exploit the unique molecular vulnerabilities of MLL-r leukemia cells. **CCI-006** is a novel small molecule inhibitor that has been identified through a phenotypic screen for compounds that selectively kill MLL-r leukemia cells.^[1]

Quantitative Data on the Efficacy of CCI-006

The cytotoxic effects of **CCI-006** have been evaluated against a panel of leukemia cell lines, demonstrating selectivity for a subset of MLL-rearranged and CALM-AF10 translocated cells.

Table 1: Cytotoxicity of CCI-006 in Leukemia Cell Lines

Cell Line	Subtype	MLL Rearrangement	CCI-006 IC50 (μM)
PER-485	B-ALL	t(4;11) MLL-AF4	Data not available in abstract
MOLM-13	AML	t(9;11) MLL-AF9	Data not available in abstract
MV4;11	AML	t(4;11) MLL-AF4	Data not available in abstract
SEM	B-ALL	t(4;11) MLL-AF4	Data not available in abstract
RS4;11	B-ALL	t(4;11) MLL-AF4	Data not available in abstract
THP-1	AML	t(9;11) MLL-AF9	Data not available in abstract
KOPN8	B-ALL	t(11;19) MLL-ENL	Data not available in abstract
NOMO1	AML	t(9;11) MLL-AF9	Data not available in abstract
HL60	AML	MLL-wt	Data not available in abstract
ML2	AML	MLL-wt	Data not available in abstract

Note: Specific IC50 values require access to the full-text scientific publications. An initial screen showed significant viability reduction at 10 μM in sensitive cell lines.[\[1\]](#)

Table 2: Synergistic Effects of CCI-006 with Standard Chemotherapeutic Agents

Cell Line	Combination Agent	Observation	Quantitative Synergy Score
PER-485	Cytarabine	Synergistic	Data not available in abstract
PER-485	Etoposide (VP16)	Synergistic	Data not available in abstract
PER-485	EPZ-5676 (DOT1L Inhibitor)	Synergistic	Data not available in abstract
U937	EPZ-5676 (DOT1L Inhibitor)	Synergistic	Data not available in abstract

Note: Synergy was determined by comparing the observed viability with the predicted viability using the Bliss Independence model. Specific combination index values are needed for a more detailed analysis.

Mechanism of Action of CCI-006

CCI-006 exerts its cytotoxic effects by targeting a metabolic vulnerability present in a subset of MLL-r leukemia cells. The mechanism is centered on the disruption of mitochondrial function, leading to a cascade of events culminating in apoptosis.[\[2\]](#)

Inhibition of Mitochondrial Respiration

The primary mechanism of **CCI-006** is the inhibition of mitochondrial respiration.[\[2\]](#) This leads to a rapid decrease in the oxygen consumption rate (OCR) in sensitive cells. The sensitivity to **CCI-006** is correlated with a pre-existing metabolic phenotype characterized by lower levels of MEIS1 and HIF1 α , suggesting a reliance on oxidative phosphorylation in these cells.[\[2\]](#)

Induction of Mitochondrial Membrane Depolarization and Apoptosis

Inhibition of mitochondrial respiration by **CCI-006** leads to mitochondrial membrane depolarization.[\[2\]](#) This disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. Following mitochondrial depolarization, **CCI-006** treatment

results in the activation of caspases and subsequent cleavage of PARP, hallmarks of apoptosis. A significant increase in the percentage of Annexin V-positive cells is observed in sensitive MLL-r cell lines within hours of treatment.[3]

Activation of the Unfolded Protein Response (UPR)

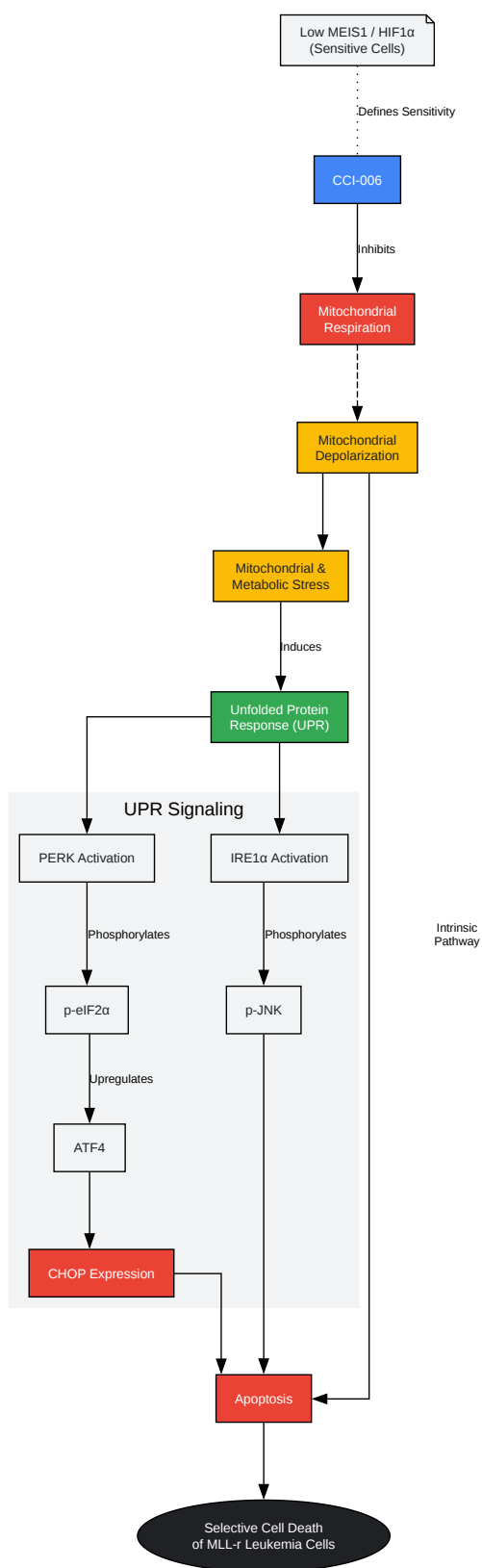
The mitochondrial and metabolic stress induced by **CCI-006** triggers the Unfolded Protein Response (UPR).[2] This is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The key events in **CCI-006**-induced UPR include:

- Activation of PERK and IRE1 α : Mitochondrial dysfunction leads to ER stress, resulting in the activation of the UPR sensors PERK and IRE1 α . [2]
- Phosphorylation of eIF2 α and ATF4-mediated CHOP expression: Activated PERK phosphorylates the eukaryotic initiation factor 2 α (eIF2 α), which leads to a global shutdown of protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP. [2]
- Activation of JNK: The activation of IRE1 α can lead to the phosphorylation of JNK, which also contributes to the induction of apoptosis. [2]

The convergence of these pathways ultimately leads to the selective elimination of MLL-r leukemia cells that are dependent on the targeted metabolic pathway.

Signaling Pathways and Experimental Workflows

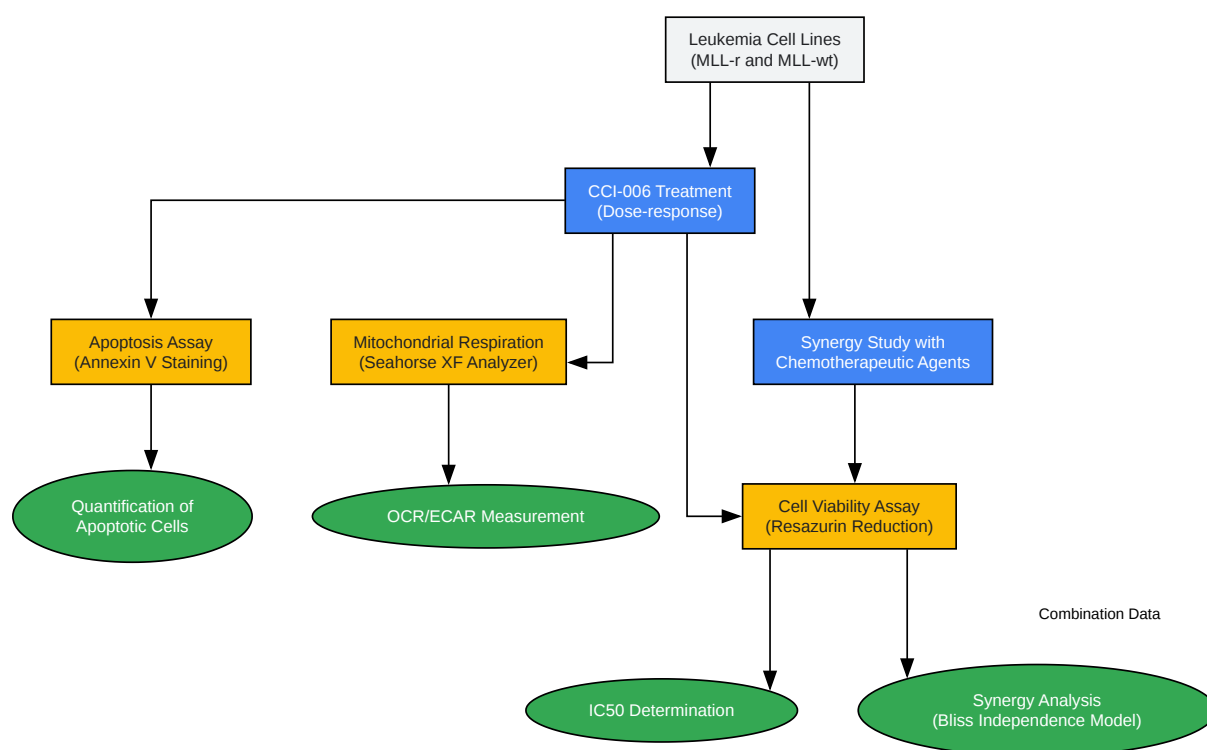
Diagram 1: Proposed Signaling Pathway of CCI-006 in Sensitive MLL-rearranged Leukemia Cells



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Caption: **CCI-006** inhibits mitochondrial respiration, leading to apoptosis via the intrinsic pathway and UPR activation.

Diagram 2: Experimental Workflow for Assessing CCI-006 Efficacy



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Caption: Workflow for evaluating **CCI-006**'s effects on leukemia cells.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction)

- **Cell Seeding:** Seed leukemia cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well in 100 μL of complete culture medium.
- **Compound Treatment:** Add **CCI-006** at various concentrations (typically a serial dilution from 100 μM to 0.01 μM) to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO_2 .
- **Resazurin Addition:** Add 20 μL of resazurin solution (0.15 mg/mL in PBS) to each well.
- **Incubation:** Incubate for 4 hours at 37°C.
- **Fluorescence Measurement:** Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC_{50} values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (Annexin V Staining)

- **Cell Treatment:** Treat leukemia cells with **CCI-006** at the desired concentration (e.g., 5 μM) for various time points (e.g., 3, 6, 24 hours). Include a vehicle control.
- **Cell Harvesting:** Harvest the cells by centrifugation at 300 x g for 5 minutes.
- **Washing:** Wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
- **Incubation:** Incubate for 15 minutes at room temperature in the dark.

- **Analysis:** Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

- **Cell Seeding:** Seed leukemia cells in a Seahorse XFp cell culture miniplate at an appropriate density (e.g., 5×10^4 to 2×10^5 cells per well) in Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.
- **Compound Injection:** Prepare a drug plate with **CCI-006** and modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
- **Assay Execution:** Place the cell plate and the drug plate in a Seahorse XFp Analyzer. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
- **Data Analysis:** Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the OCR profiles of **CCI-006**-treated cells with vehicle-treated controls.

Synergy Study

- **Experimental Design:** Design a matrix of drug concentrations, combining **CCI-006** with another chemotherapeutic agent (e.g., cytarabine, etoposide) at various concentrations above and below their respective IC₅₀ values.
- **Cell Treatment and Viability Assay:** Treat leukemia cells with the drug combinations for 72 hours and perform a resazurin-based cell viability assay as described in section 5.1.
- **Data Analysis:** Analyze the data using the Bliss Independence model or the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic. A combination index (CI) less than 1 indicates synergy.

Conclusion and Future Directions

CCI-006 represents a promising new therapeutic agent for a subset of MLL-rearranged leukemias. Its unique mechanism of action, targeting a metabolic vulnerability through the

inhibition of mitochondrial respiration and induction of the unfolded protein response, offers a novel approach to selectively eliminate cancer cells. The synergistic effects of **CCI-006** with standard-of-care chemotherapeutic agents further highlight its clinical potential.

Future research should focus on several key areas:

- **In vivo Efficacy:** Evaluating the efficacy and toxicity of **CCI-006** in preclinical animal models of MLL-rearranged leukemia is a critical next step.
- **Biomarker Development:** Identifying robust biomarkers, such as the expression levels of MEIS1 and HIF1 α , to predict which patients are most likely to respond to **CCI-006** will be crucial for its clinical development.
- **Resistance Mechanisms:** Investigating potential mechanisms of resistance to **CCI-006** will be important for developing strategies to overcome resistance and improve long-term outcomes.
- **Target Deconvolution:** Precisely identifying the direct molecular target of **CCI-006** within the mitochondrial respiratory chain will provide a more complete understanding of its mechanism of action and may facilitate the development of more potent and selective analogs.

In conclusion, the preclinical data on **CCI-006** are highly encouraging and provide a strong rationale for its further development as a targeted therapy for MLL-rearranged leukemia.

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